2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide -

2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Catalog Number: EVT-4304102
CAS Number:
Molecular Formula: C24H19N3O4S
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the thiazole ring: This can be achieved through various methods, such as the Hantzsch thiazole synthesis. [, , , , ]
  • Introduction of the 4-nitrophenyl group: This could be achieved through a nucleophilic aromatic substitution reaction between a 2-amino-4-(4-nitrophenyl)thiazole derivative and a suitable electrophile. [, ]
  • Introduction of the propanamide group: This could be achieved by reacting the thiazole derivative with a suitable propanoyl chloride or propanoyl anhydride derivative. [, , , , , ]
  • Introduction of the 2-(4-biphenylyloxy) group: This could be achieved through an etherification reaction between a suitable precursor and 4-phenylphenol. []
Applications
  • Drug discovery: The compound could be investigated for activity against a variety of therapeutic targets, including those involved in infectious diseases, cancer, and metabolic disorders. [, , , , ]
  • Agrochemicals: The compound could be screened for potential herbicidal, insecticidal, or fungicidal activity. []
Future Directions
  • Biological activity screening: Investigating the compound's activity against a panel of biological targets, such as enzymes, receptors, and cell lines, will be essential to uncover potential therapeutic or other applications. [, , , , , , ]

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: SR 121787 is an orally active antiaggregating agent that is metabolized in vivo to its corresponding diacid, SR 121566. SR 121566 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. In vitro, SR 121566 inhibits ADP-induced aggregation of human and baboon platelets and antagonizes the binding of 125I-labeled fibrinogen on human platelets [].

N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine

Compound Description: This series of compounds represents a group of substituted s-triazines designed and assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria [].

N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-[11C]methylbenzamide

Compound Description: This compound, often abbreviated as [(11)C]4, is a PET tracer developed for imaging the metabotropic glutamate 1 (mGlu1) receptor in the brain []. It displays high binding affinity for mGlu1 and shows specific binding in regions rich in this receptor, such as the cerebellum and thalamus [].

4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide

Compound Description: This group of compounds represents a series of PET tracers investigated for imaging the metabotropic glutamate 1 (mGlu1) receptor in melanoma []. They are designed based on the structure of N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-[11C]methylbenzamide and exhibit varying degrees of uptake in melanoma cells [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound is a product of a cyclization reaction between a carbothioamide derivative and N-(4-nitrophenyl)maleimide, characterized by various spectroscopic techniques including FT-IR, NMR, and LCMS [].

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives

Compound Description: This series of (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria []. Notably, compounds 8d and 8f within this series exhibited enhanced activity against Gram-negative bacteria compared to the control drug gentamycin [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds, featuring a 1,3-thiazole and a 1,3,4-oxadiazole ring, were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and diabetes []. The study encompassed in vitro screening against key enzymes involved in these diseases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].

N-(4-Nitrophenyl)-N′- (5-nitro-1,3-thiazol-2-yl)urea (NTB)

Compound Description: NTB is a new analogue of the antiparasitic drug nitazoxanide. It shows potent activity against kinetoplastid parasites like Trypanosoma cruzi and Leishmania mexicana in vitro [].

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

Compound Description: This compound is a derivative of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a known glycogen synthase kinase 3β (GSK-3β) inhibitor []. It exhibits a planar structure and forms one-dimensional chains via N—H⋯O hydrogen bonds in its crystal structure [].

N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418)

Compound Description: AR-A014418 is a recognized glycogen synthase kinase 3β (GSK-3β) inhibitor. Its molecular structure is characterized by a dihedral angle of 40.3° between the thiazole and benzene rings [].

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Compound Description: This compound is an analogue of the antiparasitic drugs nitazoxanide and tizoxanide, exhibiting potent in vitro activity against kinetoplastid parasites including Trypanosoma cruzi and Leishmania mexicana []. Its structure shows a significant dihedral angle between the thiazole and benzene rings, contributing to its distinct conformation [].

N-[5-R-benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides

Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity through the Developmental Therapeutic Program of the National Cancer Institute (DTP, NCI) []. The compounds are considered promising candidates for new anticancer agents [].

3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acids

Compound Description: This series of N,N-disubstituted β-amino acids, incorporating a thiazole ring and various aromatic and heterocyclic substituents, were synthesized and evaluated for their biological activities []. Notably, some compounds within this series displayed antimicrobial activity, while 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid demonstrated growth-promoting effects on rapeseed [].

[CuCl2(TzHy)] [TzHy = (4,5-dihydro-1,3-thiazol-2-yl)hydrazine]

Compound Description: This copper complex features a polymeric chain structure where copper (II) ions are bridged by chloride ligands. It displays weak antiferromagnetic intrachain interactions, as evidenced by magnetic susceptibility measurements [].

Properties

Product Name

2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(4-phenylphenoxy)propanamide

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C24H19N3O4S/c1-16(31-21-13-9-18(10-14-21)17-5-3-2-4-6-17)23(28)26-24-25-22(15-32-24)19-7-11-20(12-8-19)27(29)30/h2-16H,1H3,(H,25,26,28)

InChI Key

HJIDWTNHHVCILV-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.